TRV120056

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

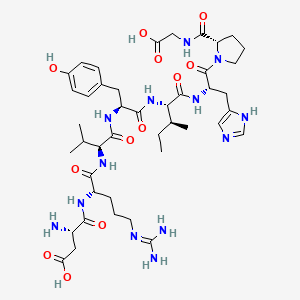

C43H65N13O12 |

|---|---|

Molecular Weight |

956.1 g/mol |

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C43H65N13O12/c1-5-23(4)35(41(67)53-30(17-25-19-47-21-50-25)42(68)56-15-7-9-31(56)39(65)49-20-33(60)61)55-38(64)29(16-24-10-12-26(57)13-11-24)52-40(66)34(22(2)3)54-37(63)28(8-6-14-48-43(45)46)51-36(62)27(44)18-32(58)59/h10-13,19,21-23,27-31,34-35,57H,5-9,14-18,20,44H2,1-4H3,(H,47,50)(H,49,65)(H,51,62)(H,52,66)(H,53,67)(H,54,63)(H,55,64)(H,58,59)(H,60,61)(H4,45,46,48)/t23-,27-,28-,29-,30-,31-,34-,35-/m0/s1 |

InChI Key |

LHGCUVPUBNGERS-FVSPLASQSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

TRV120056: A Technical Guide to a Gq-Biased Angiotensin II Type 1 Receptor Agonist

For Research, Scientific, and Drug Development Professionals

Abstract

TRV120056 is a synthetic peptide that acts as a potent and Gq-biased agonist for the Angiotensin II Type 1 Receptor (AT1R), a critical regulator of cardiovascular physiology. As a biased agonist, this compound preferentially activates the Gq protein-mediated signaling pathway over the β-arrestin pathway. This selective activation profile makes it a valuable tool for dissecting the distinct downstream effects of AT1R signaling and a potential therapeutic candidate for conditions where Gq activation is desired without the concurrent engagement of β-arrestin-mediated pathways. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies used to characterize this compound.

Chemical Structure and Properties

This compound, also referenced in scientific literature as TRV056, is a synthetic peptide with the amino acid sequence Asp-Arg-Gly-Val-Tyr-Ile-His-Pro-Phe. Its structure and properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

| Amino Acid Sequence | DRGVYIHPF |

| Molecular Formula | C52H74N14O13 |

| Molecular Weight | 1103.23 g/mol |

| Canonical SMILES | C--INVALID-LINK--CC">C@HNC(=O)--INVALID-LINK--NC(=O)CNC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N |

| CAS Number | 812644-79-4 |

Pharmacological Properties

This compound is a selective agonist for the Angiotensin II Type 1 Receptor (AT1R), a G protein-coupled receptor (GPCR). Its key pharmacological feature is its Gq-biased agonism.

Mechanism of Action

Upon binding to the AT1R, this compound induces a conformational change in the receptor that preferentially promotes its coupling to and activation of the heterotrimeric G protein Gq. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then propagate downstream signaling, leading to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.

In contrast to the endogenous balanced agonist Angiotensin II, this compound has a significantly lower efficacy for recruiting β-arrestin to the activated receptor. This biased signaling profile is of significant interest for therapeutic applications where the physiological consequences of Gq activation are desired, while the effects of β-arrestin recruitment, such as receptor desensitization, internalization, and activation of β-arrestin-dependent signaling cascades, are to be minimized.

Table 2: Pharmacological Profile of this compound

| Parameter | Pathway | Value | Description |

| Binding Affinity (Ki) | AT1R | High Affinity | Demonstrates strong binding to the Angiotensin II Type 1 Receptor.[1] |

| Functional Potency (EC50) | Gq Signaling | Potent | Efficaciously stimulates Gq-mediated cellular signaling pathways, such as vasoconstriction in isolated kidneys. |

| Functional Potency (EC50) | β-Arrestin Recruitment | Reduced Potency | Exhibits significantly lower potency for recruiting β-arrestin compared to Gq signaling. |

| Bias Profile | Gq vs. β-Arrestin | Gq-Biased | Shows a clear preference for activating the Gq signaling pathway over the β-arrestin pathway.[1] |

Signaling Pathways and Experimental Workflows

The characterization of this compound involves a variety of in vitro assays designed to elucidate its binding, functional activity, and signaling bias. The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Inositol Phosphate (IP) Accumulation Assay (Gq Signaling)

This assay quantifies the production of inositol phosphates, a downstream product of Gq activation, to measure the potency and efficacy of this compound in activating this pathway.

-

Cell Culture and Plating:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human AT1R are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are seeded into 24-well plates and grown to 80-90% confluency.

-

-

Labeling:

-

The growth medium is replaced with inositol-free DMEM containing 1 µCi/mL myo-[³H]inositol.

-

Cells are incubated for 18-24 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.

-

-

Stimulation:

-

The labeling medium is removed, and cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

-

Cells are pre-incubated with a buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP1.

-

Cells are then stimulated with varying concentrations of this compound or a reference agonist (e.g., Angiotensin II) for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction and Quantification:

-

The reaction is terminated by aspirating the medium and adding ice-cold perchloric acid or formic acid.

-

The cell lysates are collected, and the inositol phosphates are separated from free inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

The radioactivity of the eluted inositol phosphate fraction is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The data are normalized to the response of a maximal concentration of a reference agonist.

-

Concentration-response curves are generated using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the AT1R upon agonist stimulation. The PathHunter® (DiscoverX) assay is a common platform for this purpose.

-

Principle:

-

The assay utilizes enzyme fragment complementation. The AT1R is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

-

Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

-

Protocol:

-

Cell Handling: Use a cell line co-expressing the ProLink-tagged AT1R and the Enzyme Acceptor-tagged β-arrestin 2. Plate the cells in a 384-well white, solid-bottom assay plate and incubate for 24-48 hours.

-

Ligand Preparation: Prepare serial dilutions of this compound and a reference agonist in an appropriate assay buffer.

-

Stimulation: Add the diluted ligands to the cells and incubate for 60-90 minutes at 37°C.

-

Detection:

-

Prepare the PathHunter detection reagent according to the manufacturer's instructions.

-

Add the detection reagent to each well and incubate at room temperature for 60 minutes in the dark.

-

-

Data Acquisition: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Generate concentration-response curves and calculate EC50 and Emax values as described for the IP accumulation assay.

-

Proximity Labeling and Proteomics (APEX2-based)

This advanced technique identifies proteins in the immediate vicinity of the AT1R upon stimulation with this compound, providing insights into the formation of signaling complexes.

-

Cell Line Generation:

-

Generate a stable cell line (e.g., HEK293) expressing the AT1R fused to an engineered ascorbate peroxidase (APEX2).

-

-

Labeling and Stimulation:

-

Incubate the AT1R-APEX2 expressing cells with biotin-phenol (BP) for 30 minutes.

-

Stimulate the cells with this compound, Angiotensin II, or a vehicle control for a specific duration (e.g., 90 seconds, 10 minutes).

-

Initiate the labeling reaction by adding hydrogen peroxide (H₂O₂) for exactly 1 minute. The APEX2 enzyme will convert BP into a short-lived, reactive biotin-phenoxyl radical that covalently labels nearby proteins.

-

Quench the reaction with an antioxidant buffer (e.g., containing sodium azide, sodium ascorbate, and Trolox).

-

-

Cell Lysis and Protein Enrichment:

-

Lyse the cells and collect the protein lysate.

-

Enrich the biotinylated proteins using streptavidin-coated magnetic beads.

-

-

Mass Spectrometry and Data Analysis:

-

Elute the captured proteins from the beads and digest them into peptides (e.g., with trypsin).

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the proteins. Compare the abundance of proteins between the this compound-stimulated samples and control samples to identify proteins that are differentially recruited to the AT1R.

-

Receptor Internalization Assay (Confocal Microscopy)

This assay visualizes and quantifies the movement of the AT1R from the plasma membrane to intracellular compartments upon agonist stimulation.

-

Cell Preparation:

-

Use a cell line stably expressing the AT1R tagged with a fluorescent protein (e.g., Green Fluorescent Protein, GFP).

-

Plate the cells on glass-bottom dishes suitable for confocal microscopy and allow them to adhere.

-

-

Stimulation:

-

Treat the cells with this compound, a reference agonist, or a vehicle control at 37°C.

-

Fix the cells at various time points (e.g., 0, 5, 15, 30 minutes) using 4% paraformaldehyde.

-

-

Imaging:

-

Acquire images of the cells using a confocal microscope. Capture Z-stacks to visualize the entire cell volume.

-

The GFP-tagged receptors will appear on the cell surface in unstimulated cells and within intracellular vesicles (endosomes) in stimulated cells.

-

-

Quantification and Analysis:

-

Quantify the degree of internalization by measuring the fluorescence intensity in the intracellular compartments relative to the total cellular fluorescence.

-

Alternatively, count the number of intracellular vesicles per cell.

-

Compare the time course and extent of internalization induced by this compound to that of a balanced agonist.

-

Conclusion

This compound is a well-characterized Gq-biased agonist of the AT1R. Its unique pharmacological profile, favoring Gq signaling over β-arrestin recruitment, makes it an invaluable research tool for elucidating the specific roles of these two major GPCR signaling arms. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and the broader field of biased agonism, with potential implications for the development of novel, pathway-selective therapeutics for cardiovascular and other diseases. pathway-selective therapeutics for cardiovascular and other diseases.

References

TRV120056: A Technical Guide to Target Identification and Validation as a Gαq-Biased Agonist of the Angiotensin II Type 1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of TRV120056, a synthetic peptide analog of Angiotensin II. This compound has been characterized as a Gαq protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R), a G protein-coupled receptor (GPCR) pivotal in cardiovascular regulation. This document details the quantitative pharmacological data, experimental methodologies, and signaling pathways associated with this compound, offering a valuable resource for researchers in pharmacology and drug development.

Executive Summary

This compound is a novel investigational compound that demonstrates preferential activation of the Gαq-mediated signaling pathway downstream of the AT1R, with significantly less engagement of the β-arrestin pathway. This "biased agonism" presents a promising therapeutic strategy, potentially allowing for the selective modulation of cellular responses to AT1R activation. This guide will delve into the experimental evidence that substantiates the identification of AT1R as the molecular target of this compound and validates its distinct signaling profile.

Target Identification: Angiotensin II Type 1 Receptor (AT1R)

The primary molecular target of this compound has been identified as the Angiotensin II Type 1 Receptor (AT1R). The AT1R is a well-established GPCR that plays a critical role in the renin-angiotensin system, mediating the physiological effects of its endogenous ligand, Angiotensin II (AngII), which include vasoconstriction, aldosterone secretion, and cellular growth.[1]

The identification of AT1R as the target for this compound was established through competitive radioligand binding assays. These experiments demonstrated that this compound can displace the binding of a radiolabeled ligand to the AT1R, indicating that it interacts with the same receptor.

Target Validation: Gαq-Biased Agonism

The validation of this compound as a Gαq-biased agonist stems from a series of in vitro pharmacological assays designed to dissect its signaling properties. Biased agonism refers to the ability of a ligand to stabilize a specific conformation of a GPCR, leading to the preferential activation of one signaling pathway over another.[2] In the case of AT1R, the two major signaling pathways are the Gαq-mediated pathway, which leads to the production of inositol phosphates (IPs) and calcium mobilization, and the β-arrestin-mediated pathway, which is involved in receptor desensitization, internalization, and G protein-independent signaling.

Studies have shown that while the endogenous ligand AngII activates both Gαq and β-arrestin pathways, this compound demonstrates a clear preference for the Gαq pathway.[2][3] This has been quantified by comparing its potency and efficacy in assays measuring Gαq activation versus β-arrestin recruitment.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that characterize the pharmacological profile of this compound at the human AT1R. The data is primarily derived from studies utilizing advanced techniques to measure ligand-receptor-transducer interactions.[2]

Table 1: Radioligand Competition Binding Affinities (Ki) of this compound at AT1R

| Ligand | Receptor Complex | Ki (nM) |

| This compound | AT1R-Gαq | 1.8 ± 0.4 |

| This compound | AT1R-β-arrestin2 | 25 ± 5 |

Data presented as mean ± S.E.M. Ki values were determined from competition binding assays using ¹²⁵I-Sar¹,Ile⁸-AngII as the radioligand.[2]

Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound in Signaling Assays

| Assay | Parameter | This compound | Angiotensin II (Reference) |

| Gαq Activation (IP1 Accumulation) | EC50 (nM) | 3.2 | 1.1 |

| Emax (% of AngII) | 105 | 100 | |

| β-arrestin2 Recruitment | EC50 (nM) | 380 | 7.9 |

| Emax (% of AngII) | 65 | 100 |

Data are representative values from functional assays. Emax is expressed as the percentage of the maximal response induced by the endogenous ligand, Angiotensin II.

Table 3: Quantification of Biased Agonism for this compound

| Parameter | Value |

| Bias Factor (β) | ~100-fold preference for Gαq |

| Log(τ/KA) Gαq | -6.42 |

| Log(τ/KA) β-arrestin | -7.34 |

Bias factor is calculated based on the operational model of agonism, comparing the relative efficacy and affinity of this compound for the Gαq and β-arrestin pathways.[4] Log(τ/KA) values represent the transduction coefficients for each pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the AT1R and the experimental workflows used to characterize this compound.

Caption: AT1R Signaling Pathways for this compound.

The diagram above illustrates the biased signaling of this compound at the AT1R. This compound preferentially activates the Gαq pathway, leading to downstream signaling events such as IP3 production and calcium mobilization. In contrast, its recruitment of β-arrestin is significantly weaker compared to the endogenous ligand, Angiotensin II.

References

- 1. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

- 2. Divergent Transducer-specific Molecular Efficacies Generate Biased Agonism at a G Protein-coupled Receptor (GPCR) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simple Method for Quantifying Functional Selectivity and Agonist Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: TRV120056 Binding Affinity and Kinetics at the Angiotensin II Type 1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRV120056 is a novel, G protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R), a critical component of the renin-angiotensin system (RAS). The RAS plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. Dysregulation of this system is a key factor in the pathophysiology of hypertension, heart failure, and kidney disease. Unlike conventional AT1R blockers (ARBs) that antagonize all signaling pathways, or the endogenous agonist Angiotensin II (AngII) which activates both G protein and β-arrestin pathways, this compound is designed to selectively engage G protein-mediated signaling while avoiding significant recruitment of β-arrestin. This biased agonism offers the potential for therapeutic benefits by modulating specific downstream signaling cascades.

This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound at the AT1R. Understanding these fundamental pharmacological parameters is crucial for elucidating its mechanism of action and guiding further drug development efforts.

Binding Affinity of this compound

The binding affinity of a ligand for its receptor is a measure of the strength of the interaction. It is typically quantified by the inhibition constant (Kᵢ), the dissociation constant (Kₐ), or the half-maximal inhibitory concentration (IC₅₀) in competitive binding assays.

Further research is needed to definitively quantify the binding affinity of this compound in standardized radioligand binding assays.

Binding Kinetics of this compound

Binding kinetics describe the rate at which a ligand associates with (kₒₙ or association rate constant) and dissociates from (kₒբբ or dissociation rate constant) its receptor. These parameters provide a dynamic view of the drug-receptor interaction and can significantly influence the duration and nature of the pharmacological effect.

Similar to binding affinity data, specific quantitative data for the association (kₒₙ) and dissociation (kₒբբ) rates of this compound at the AT1R are not detailed in the currently accessible scientific literature. The characterization of this compound has primarily focused on its functional signaling outcomes rather than the kinetics of the initial binding event.

To fully understand the temporal dynamics of this compound's interaction with the AT1R, dedicated kinetic binding studies, such as those employing surface plasmon resonance (SPR) or kinetic radioligand binding assays, would be required.

Experimental Protocols

The following sections describe the detailed methodologies for key experiments that are typically employed to determine the binding affinity and kinetics of ligands like this compound at the AT1R.

Radioligand Competition Binding Assay for Determining Binding Affinity (IC₅₀/Kᵢ)

This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the AT1R.

1. Membrane Preparation:

-

Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human AT1R.

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.[1]

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains a fixed concentration of a suitable radioligand (e.g., [³H]-Olmesartan or ¹²⁵I-Sar¹,Ile⁸-AngII) and a range of concentrations of the unlabeled competitor (this compound).[1]

-

The reaction is initiated by adding the membrane preparation to the wells.

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled AT1R antagonist (e.g., 10 µM Losartan).

3. Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

References

TRV120056: A Gq-Biased Agonist of the Angiotensin II Type 1 Receptor

An In-Depth Technical Guide on the Activity of TRV120056 at the Angiotensin II Type 1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic peptide analog of Angiotensin II (AngII) that acts as a biased agonist at the Angiotensin II Type 1 Receptor (AT1R).[1][2] AT1R, a G protein-coupled receptor (GPCR), is a critical regulator of cardiovascular homeostasis, mediating its effects through two primary signaling pathways: the Gq protein pathway and the β-arrestin pathway. This compound exhibits a strong preference for activating the Gq signaling cascade while having a significantly lower efficacy for β-arrestin recruitment compared to the endogenous ligand, Angiotensin II. This Gq bias makes this compound a valuable research tool for dissecting the distinct physiological roles of these two pathways and a potential therapeutic lead for conditions where selective Gq activation is desired.

Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data regarding the activity of this compound on AT1R signaling pathways.

Table 1: In Vitro Gq Protein Activation

| Assay Type | Ligand | EC50 (nM) | Emax (% of AngII) | Reference |

| IP1 Accumulation | Angiotensin II | 0.25 | 100 | Wingler et al., 2019 |

| IP1 Accumulation | This compound | 0.39 | 125 | Wingler et al., 2019 |

Table 2: In Vitro β-Arrestin Recruitment

| Assay Type | Ligand | EC50 (nM) | Emax (% of AngII) | Reference |

| Tango β-arrestin-2 Recruitment | Angiotensin II | 5.6 | 100 | Wingler et al., 2019 |

| Tango β-arrestin-2 Recruitment | This compound | 1800 | 25 | Wingler et al., 2019 |

Table 3: Ex Vivo Vasoconstriction in Isolated Perfused Mouse Kidneys

| Ligand | Concentration | Perfusion Pressure Increase (%) | Reference |

| This compound | 100 nM | Approximately 40 | Cui et al., 2022 |

| This compound | 1 µM | Approximately 60 | Cui et al., 2022 |

Signaling Pathways and Experimental Workflows

AT1R Signaling Pathways

The diagram below illustrates the differential signaling pathways activated by Angiotensin II and the Gq-biased agonist this compound at the AT1R.

Experimental Workflow: Proximity Labeling using AT1R-APEX2

The following diagram outlines the workflow for identifying proteins in the proximity of AT1R upon stimulation with biased agonists like this compound using the APEX2 proximity labeling method.

Experimental Protocols

In Vitro Gq Protein Activation (IP1 Accumulation Assay)

This protocol is based on the methods described by Wingler et al., 2019.

-

Cell Culture: HEK293 cells are transiently transfected with a plasmid encoding the human AT1R.

-

Assay Preparation: Cells are seeded in 96-well plates and grown to confluency.

-

Stimulation: Cells are washed and incubated in a stimulation buffer containing a phosphodiesterase inhibitor for 30 minutes at 37°C.

-

Ligand Addition: this compound or Angiotensin II is added at various concentrations and incubated for 60 minutes at 37°C.

-

Lysis and Detection: Cells are lysed, and the accumulated inositol monophosphate (IP1) is quantified using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit according to the manufacturer's instructions.

-

Data Analysis: The HTRF signal is converted to IP1 concentration, and dose-response curves are generated to determine EC50 and Emax values.

In Vitro β-Arrestin Recruitment (Tango Assay)

This protocol is based on the methods described by Wingler et al., 2019.

-

Cell Line: HTLA cells, which contain a β-arrestin-TEV protease fusion protein and a tTA-dependent luciferase reporter gene, are used.

-

Transfection: Cells are transfected with a plasmid encoding the human AT1R fused to a TEV protease cleavage site and a transcription factor (tTA).

-

Assay Preparation: Transfected cells are seeded in 384-well plates.

-

Ligand Stimulation: this compound or Angiotensin II is added at various concentrations and incubated for 16-24 hours at 37°C.

-

Detection: Luciferase expression is quantified by adding a luciferase substrate and measuring the resulting luminescence.

-

Data Analysis: Luminescence data is used to generate dose-response curves, from which EC50 and Emax values are calculated.

Ex Vivo Vasoconstriction in Isolated Perfused Mouse Kidneys

This protocol is adapted from the methodology described by Cui et al., 2022.

-

Animal Model: Kidneys are isolated from male C57BL/6J mice.

-

Perfusion Setup: The renal artery is cannulated and the kidney is perfused with a modified Krebs-Henseleit solution gassed with 95% O2 and 5% CO2 at a constant flow rate.

-

Equilibration: The preparation is allowed to equilibrate for at least 30 minutes until a stable perfusion pressure is achieved.

-

Drug Administration: this compound is infused into the perfusate at various concentrations.

-

Measurement: The perfusion pressure is continuously monitored using a pressure transducer. The increase in perfusion pressure from baseline is taken as a measure of vasoconstriction.

-

Data Analysis: Dose-response curves are constructed by plotting the percentage increase in perfusion pressure against the logarithm of the drug concentration.

Proximity Labeling using AT1R-APEX2

This protocol is based on the methodology described in studies utilizing APEX2 for proximity proteomics.

-

Cell Line: HEK293 cells stably expressing human AT1R fused to the ascorbate peroxidase APEX2 are used.

-

Cell Culture and Plating: Cells are cultured to ~80% confluency in appropriate plates.

-

Biotin-Phenol Labeling: Cells are incubated with biotin-phenol for 30 minutes at 37°C.

-

Ligand Stimulation: The cells are stimulated with a saturating concentration of this compound for a defined period (e.g., 90 seconds, 10 minutes).

-

APEX2-Catalyzed Biotinylation: Hydrogen peroxide (H₂O₂) is added to a final concentration of 1 mM for 1 minute to initiate the biotinylation of proximal proteins.

-

Quenching: The reaction is quenched by washing with a solution containing sodium azide, sodium ascorbate, and Trolox.

-

Cell Lysis and Protein Enrichment: Cells are lysed, and biotinylated proteins are captured using streptavidin-coated magnetic beads.

-

Proteomics Analysis: The enriched proteins are digested on-bead with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectrometry data is analyzed to identify and quantify the proteins that were in close proximity to the AT1R upon stimulation with this compound.

Conclusion

This compound is a potent and selective Gq-biased agonist of the Angiotensin II Type 1 Receptor. Its ability to robustly activate Gq-mediated signaling while minimally engaging the β-arrestin pathway provides a powerful tool for investigating the nuanced roles of AT1R signaling in health and disease. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of GPCR pharmacology and cardiovascular therapeutics.

References

Preliminary Studies on TRV120056: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRV120056, also known as TRV056, is a novel synthetic peptide that acts as a G protein-biased agonist at the angiotensin II type 1 receptor (AT1R). This technical guide provides a comprehensive overview of the preliminary studies on this compound, focusing on its mechanism of action, preclinical pharmacology, and the experimental methodologies used in its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the field of biased agonism and its potential therapeutic applications in cardiovascular diseases.

Core Concept: Biased Agonism at the AT1R

The angiotensin II type 1 receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating blood pressure and cardiovascular function. Upon activation by its endogenous ligand, angiotensin II (AngII), the AT1R can signal through two primary pathways: the Gαq protein pathway and the β-arrestin pathway.

-

Gαq Protein Pathway: Activation of this pathway leads to vasoconstriction, increased aldosterone secretion, and cellular growth, which can contribute to hypertension and cardiac hypertrophy.

-

β-Arrestin Pathway: This pathway is involved in receptor desensitization and internalization, but has also been shown to mediate distinct signaling events, some of which may be cardioprotective.

Biased agonism is a pharmacological concept where a ligand preferentially activates one signaling pathway over another at the same receptor. This compound is designed as a G protein-biased agonist , meaning it selectively activates the Gαq protein pathway with greater efficacy than the β-arrestin pathway. This contrasts with β-arrestin-biased AT1R ligands, such as TRV120027 (sarcosine, arginyl, valyl, tyrosyl, isoleucyl, histidyl, prolyl-alanine), which preferentially engage the β-arrestin pathway.

The development of biased agonists like this compound allows for the targeted modulation of AT1R signaling, offering the potential to isolate the therapeutic effects of G protein activation while minimizing the effects associated with β-arrestin recruitment.

Signaling Pathway of this compound

This compound exerts its effects by binding to the AT1R and inducing a conformational change that favors coupling to and activation of the Gαq protein. This initiates a downstream signaling cascade, as depicted in the diagram below.

Caption: this compound signaling pathway via Gαq activation.

Preclinical Data

Preclinical studies have been conducted to characterize the pharmacological profile of this compound. These studies have primarily focused on its in vitro signaling properties and in vivo cardiovascular effects in animal models.

In Vitro Signaling Profile

The G protein bias of this compound was established through a series of in vitro assays designed to measure the activation of the Gαq and β-arrestin pathways.

Table 1: In Vitro Signaling Potency and Efficacy of this compound

| Assay | Parameter | This compound | Angiotensin II (Balanced Agonist) |

| Gαq Activation | |||

| IP-1 Accumulation | EC₅₀ (nM) | Data not publicly available | Data not publicly available |

| Eₘₐₓ (% of AngII) | Data not publicly available | 100% | |

| β-Arrestin Recruitment | |||

| BRET Assay | EC₅₀ (nM) | Data not publicly available | Data not publicly available |

| Eₘₐₓ (% of AngII) | Significantly lower than AngII | 100% |

Note: Specific quantitative values for EC₅₀ and Eₘₐₓ are not consistently reported in the publicly available literature. The general finding is that this compound is potent at activating the Gαq pathway while being significantly less efficacious at recruiting β-arrestin compared to the endogenous ligand, Angiotensin II.

In Vivo Cardiovascular Effects

The in vivo effects of this compound have been investigated in rodent models to assess its impact on cardiovascular parameters such as blood pressure and heart rate.

Table 2: Summary of In Vivo Cardiovascular Effects of this compound in Rats

| Parameter | Route of Administration | Dose Range | Observed Effect |

| Mean Arterial Pressure (MAP) | Intravenous (IV) | Dose-ranging studies performed | Dose-dependent increase |

| Heart Rate (HR) | Intravenous (IV) | Dose-ranging studies performed | Variable, potential for reflex bradycardia at higher doses |

Note: While preclinical in vivo studies have been conducted, specific dose-response data for this compound's effects on blood pressure and heart rate are not detailed in the currently accessible scientific literature. The general observation is a pressor response consistent with its Gαq-biased mechanism of action.

Experimental Protocols

The following sections provide an overview of the methodologies typically employed in the preclinical evaluation of biased agonists like this compound.

In Vitro Signaling Assays

1. IP-1 Accumulation Assay (for Gαq Activation)

-

Principle: This assay measures the accumulation of inositol monophosphate (IP-1), a downstream product of the Gαq signaling cascade.

-

Methodology:

-

HEK-293 cells stably expressing the human AT1R are seeded in 96-well plates.

-

Cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor to prevent IP-1 degradation.

-

Cells are treated with increasing concentrations of this compound or a reference agonist (e.g., AngII) for a defined period (e.g., 30-60 minutes).

-

The reaction is stopped, and cells are lysed.

-

The concentration of IP-1 in the cell lysate is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).

-

Data are plotted as a concentration-response curve to determine EC₅₀ and Eₘₐₓ values.

-

Caption: Workflow for the IP-1 accumulation assay.

2. Bioluminescence Resonance Energy Transfer (BRET) Assay (for β-Arrestin Recruitment)

-

Principle: This assay measures the interaction between the AT1R and β-arrestin. The receptor is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc), and β-arrestin is fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). Ligand-induced interaction brings the donor and acceptor into close proximity, resulting in energy transfer and a detectable BRET signal.

-

Methodology:

-

HEK-293 cells are co-transfected with plasmids encoding AT1R-Rluc and β-arrestin-YFP.

-

Transfected cells are seeded in 96-well plates.

-

The luciferase substrate (e.g., coelenterazine h) is added to the cells.

-

Baseline luminescence and fluorescence are measured.

-

Cells are stimulated with increasing concentrations of this compound or a reference agonist.

-

Luminescence and fluorescence are measured again after a short incubation period.

-

The BRET ratio is calculated (acceptor emission / donor emission).

-

Data are plotted as a concentration-response curve to determine EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.

-

Caption: Workflow for the β-arrestin recruitment BRET assay.

In Vivo Cardiovascular Monitoring

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Surgical Preparation:

-

Animals are anesthetized (e.g., with isoflurane or a combination of ketamine/xylazine).

-

A catheter is implanted in the carotid artery for continuous blood pressure monitoring.

-

A second catheter is placed in the jugular vein for intravenous drug administration.

-

ECG electrodes may be placed to monitor heart rate and rhythm.

-

Animals are allowed to recover from surgery before experimentation.

-

-

Experimental Procedure:

-

Animals are placed in a recording chamber and allowed to acclimatize.

-

Baseline cardiovascular parameters (MAP, HR) are recorded.

-

This compound is administered intravenously, typically as a bolus dose or a continuous infusion, at escalating doses.

-

Cardiovascular parameters are continuously monitored and recorded during and after drug administration.

-

Data are analyzed to determine the dose-dependent effects of this compound on blood pressure and heart rate.

-

Conclusion

This compound is a G protein-biased agonist at the AT1R that has been instrumental in preclinical research aimed at dissecting the distinct signaling pathways downstream of this important cardiovascular receptor. While detailed quantitative data from in vivo studies are not extensively available in the public domain, the existing evidence from in vitro assays clearly demonstrates its G protein bias. Further studies are warranted to fully elucidate the therapeutic potential of selectively targeting the Gαq pathway with compounds like this compound for the treatment of cardiovascular diseases. This technical guide provides a foundational understanding of the preliminary research on this compound and the methodologies used to characterize its unique pharmacological profile.

In-depth Technical Guide: Solubility and Stability Testing of TRV120056

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

TRV120056 is a novel therapeutic agent currently under investigation. As with any new chemical entity destined for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a detailed exploration of the solubility and stability of this compound, offering a foundational understanding for formulation development, analytical method validation, and predicting its in vivo behavior. The following sections present a summary of available data, detailed experimental protocols for key analytical procedures, and a visualization of the pertinent signaling pathways and experimental workflows.

It is important to note that specific quantitative data on the solubility and stability of this compound is not extensively available in the public domain. The information presented herein is based on general principles of pharmaceutical testing and data from analogous compounds where applicable.

Data Presentation: Solubility and Stability Profile

Due to the limited availability of specific quantitative data for this compound, the following tables are presented as templates that would be populated during the drug development process. These tables are designed for clear comparison and interpretation of solubility and stability data.

Table 1: Equilibrium Solubility of this compound in Various Solvents

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| Purified Water | 25 | Data not available | HPLC-UV |

| Phosphate Buffered Saline (pH 7.4) | 25 | Data not available | HPLC-UV |

| 0.1 N HCl (pH 1.2) | 37 | Data not available | HPLC-UV |

| Acetate Buffer (pH 4.5) | 37 | Data not available | HPLC-UV |

| Ethanol | 25 | Data not available | HPLC-UV |

| Propylene Glycol | 25 | Data not available | HPLC-UV |

| Polyethylene Glycol 400 | 25 | Data not available | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | HPLC-UV |

Table 2: Stability of this compound Under Forced Degradation Conditions

| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradants Formed |

| Acid Hydrolysis | ||||

| 0.1 N HCl | 24, 48, 72 hours | 60 | Data not available | Data not available |

| Base Hydrolysis | ||||

| 0.1 N NaOH | 2, 4, 8 hours | 60 | Data not available | Data not available |

| Oxidative Degradation | ||||

| 3% H₂O₂ | 24 hours | 25 | Data not available | Data not available |

| Thermal Degradation | ||||

| Solid State | 7 days | 80 | Data not available | Data not available |

| Photostability | ||||

| UV Light (254 nm) | 24 hours | 25 | Data not available | Data not available |

| Visible Light | 7 days | 25 | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments that are fundamental in assessing the solubility and stability of a drug candidate like this compound.

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound drug substance

-

Selected solvents (e.g., Purified Water, PBS pH 7.4, 0.1 N HCl, Ethanol, etc.)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the samples by shaking at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) until equilibrium is reached.

-

After equilibration, visually inspect the vials to ensure excess solid remains.

-

Centrifuge the samples at a high speed to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with an appropriate mobile phase to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.

-

The solubility is reported in mg/mL.

Protocol 2: Forced Degradation Studies

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods.

Materials:

-

This compound drug substance

-

Reagents for stress conditions: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Vials, reflux condensers, water bath, oven, photostability chamber

-

HPLC system with a UV detector (preferably with a photodiode array detector for peak purity analysis)

-

LC-MS system for identification of degradation products

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and reflux at 60°C for specified time points.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and treat at 60°C for specified time points.

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat in an oven (e.g., at 80°C).

-

Photostability: Expose the drug substance (solid and in solution) to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

-

At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent drug from all significant degradation products.

-

Calculate the percentage of degradation.

-

For identification of major degradation products, analyze the stressed samples using LC-MS.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to the study of a new drug entity.

Disclaimer: The signaling pathway for this compound is not publicly available. The following diagram represents a hypothetical signaling cascade for illustrative purposes and to demonstrate the application of DOT language for such visualizations.

Navigating the Nuances of Angiotensin II Receptor Signaling: A Technical Review of TRV027

An In-depth Analysis of a Biased Agonist for the Angiotensin II Type 1 Receptor

The following technical guide provides a comprehensive literature review and background on TRV027, a biased agonist of the Angiotensin II Type 1 Receptor (AT1R). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and mechanism of action of this compound. Given the absence of public information on "TRV120056," this guide focuses on the extensively studied and structurally related compound from Trevena's pipeline, TRV027, which is presumed to be the intended subject of inquiry.

Introduction to TRV027 and Biased Agonism

TRV027 is a synthetic peptide analog of angiotensin II that acts as a biased agonist at the AT1R. Unlike the endogenous ligand, angiotensin II, which activates both G-protein and β-arrestin signaling pathways, TRV027 is designed to preferentially activate β-arrestin signaling while antagonizing G-protein-mediated pathways.[1][2] This property of "biased agonism" or "functional selectivity" offers a therapeutic strategy to selectively engage beneficial signaling pathways while avoiding the detrimental effects associated with conventional AT1R activation.[1][3]

The primary therapeutic indication explored for TRV027 was acute heart failure (AHF). The rationale was that by blocking G-protein signaling, TRV027 could reduce vasoconstriction and sodium retention, while promoting β-arrestin signaling could enhance cardiomyocyte contractility and have anti-apoptotic effects.[1][3][4]

Quantitative Pharmacology of TRV027

The biased agonism of TRV027 is quantitatively demonstrated by its differential potency and efficacy in activating the β-arrestin and G-protein signaling pathways.

| Parameter | Assay | Receptor/Cell Line | Value | Reference |

| Binding Affinity (Kd) | Radioligand Binding | Human AT1 Receptor | 19 nM (pKd = 7.72) | [1] |

| Functional Potency (EC50) | β-arrestin Recruitment | Rat AT1aR in HEK293 cells | 16 nM (pEC50 = 7.8) | [1] |

| Functional Potency (EC50) | IP1 Accumulation (Gq activation) | Human AT1R in HEK293 cells | >10,000 nM (pEC50 = 5) | [1] |

| Functional Potency (EC50) | IP1 Accumulation (Gq activation) | Rat AT1aR in HEK293 cells | >10,000 nM (pEC50 = 5) | [1] |

Preclinical and Clinical Overview

Preclinical studies in various animal models demonstrated the potential of TRV027 in heart failure. In a canine model of heart failure, TRV027 was shown to be a potent vasodilator that reduced pulmonary capillary wedge pressure and systemic and renal vascular resistance, while increasing cardiac output.[4]

A first-in-human study in healthy volunteers with restricted salt intake to activate the renin-angiotensin system found that TRV027 was safe and well-tolerated, with a short half-life of 2.4 to 13.2 minutes.[5] The study also showed that TRV027 reduced blood pressure more significantly in subjects with elevated plasma renin activity.[5]

Despite promising preclinical and early clinical data, the Phase 2b BLAST-AHF clinical trial in patients with acute heart failure did not meet its primary or secondary endpoints.[6][7] The trial, which enrolled 621 patients, found no significant improvement in clinical status with TRV027 treatment compared to placebo.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of the AT1R and a typical experimental workflow for characterizing a biased agonist like TRV027.

Caption: AT1R Signaling: Balanced vs. Biased Agonism.

Caption: Experimental Workflow for Biased Agonist Characterization.

Experimental Protocols

The following are representative protocols for key assays used to characterize the biased agonism of TRV027 at the AT1R. These protocols are synthesized from methodologies described in the literature.

β-Arrestin Recruitment Assay (BRET)

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β-arrestin to the AT1R in live cells.

Materials:

-

HEK293 cells

-

Expression plasmid for AT1R fused to a BRET donor (e.g., Renilla Luciferase, Rluc)

-

Expression plasmid for β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

BRET substrate (e.g., Coelenterazine h)

-

TRV027 and Angiotensin II

-

White, 96-well microplate

-

BRET-compatible plate reader

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293 cells in a 6-well plate and grow to 70-80% confluency.

-

Co-transfect the cells with the AT1R-Rluc and β-arrestin-2-YFP plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

24 hours post-transfection, detach the cells and seed them into a white, 96-well microplate at a density of 50,000 cells/well.

-

Incubate for another 24 hours.

-

-

Assay Performance:

-

Wash the cells once with assay buffer.

-

Add 80 µL of assay buffer to each well.

-

Add 10 µL of varying concentrations of TRV027 or Angiotensin II to the appropriate wells.

-

Incubate for 15 minutes at 37°C.

-

Add 10 µL of the BRET substrate (final concentration 5 µM) to each well.

-

Immediately read the plate on a BRET-compatible plate reader, measuring the emission at the donor (e.g., ~480 nm) and acceptor (e.g., ~530 nm) wavelengths.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission for each well.

-

Normalize the data to the vehicle control.

-

Plot the normalized BRET ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

G-Protein (Gq) Activation Assay (IP1 Accumulation)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the accumulation of inositol monophosphate (IP1), a downstream product of Gq activation.

Materials:

-

HEK293 cells stably expressing the AT1R

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES and 50 mM LiCl)

-

TRV027 and Angiotensin II

-

IP-One HTRF assay kit (containing IP1-d2 and anti-IP1 cryptate)

-

White, 384-well microplate

-

HTRF-compatible plate reader

Procedure:

-

Cell Preparation:

-

Culture HEK293-AT1R cells to confluency.

-

Detach the cells and resuspend them in stimulation buffer at a density of 1 x 10^6 cells/mL.

-

-

Assay Performance:

-

Add 5 µL of varying concentrations of TRV027 or Angiotensin II to the wells of a 384-well plate.

-

Add 5 µL of the cell suspension to each well.

-

Incubate for 60 minutes at 37°C.

-

Add 5 µL of IP1-d2 conjugate to each well.

-

Add 5 µL of anti-IP1 cryptate to each well.

-

Incubate for 60 minutes at room temperature.

-

-

Data Analysis:

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

The HTRF signal is inversely proportional to the amount of IP1 produced. Convert the HTRF ratio to IP1 concentration using a standard curve.

-

Plot the IP1 concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

Conclusion

TRV027 is a pioneering example of a biased ligand developed to selectively modulate GPCR signaling. While it did not achieve its primary endpoints in the BLAST-AHF trial for acute heart failure, the study of TRV027 has provided invaluable insights into the complexities of AT1R signaling and the therapeutic potential of biased agonism. The data and methodologies presented in this guide offer a comprehensive overview for researchers in the field of GPCR pharmacology and drug discovery. The continued exploration of biased ligands holds promise for the development of novel therapeutics with improved efficacy and safety profiles for a wide range of diseases.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods to Monitor the Trafficking of β-Arrestin/G Protein-Coupled Receptor Complexes Using Enhanced Bystander BRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BLAST-AHF: insights into biased AT1 ligands and heart failure. Beginning of the end or end of the beginning? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of TRV027 on coagulation in COVID-19: A pilot randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. First clinical experience with TRV027: pharmacokinetics and pharmacodynamics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

TRV120056 experimental protocol for [in vitro/in vivo] studies

Despite a thorough search for the experimental compound TRV120056, no publicly available information regarding its mechanism of action, molecular target, or involvement in any in vitro or in vivo studies could be identified.

This lack of data prevents the creation of the requested detailed Application Notes and Protocols. The core requirements, including data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways, cannot be fulfilled without foundational information on the compound and its biological activity.

It is possible that this compound is a very early-stage compound with research findings that have not yet been published or publicly disclosed. Alternatively, the designation may be an internal development code not yet released into the scientific literature.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution or company for details. Without access to primary data, any attempt to generate protocols or application notes would be purely speculative and not based on scientific evidence.

No Publicly Available Data on TRV120056 Dosage and Administration in Animal Models

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding the dosage, administration, mechanism of action, or experimental protocols for a compound designated TRV120056. The search terms used did not yield any relevant results for this specific identifier.

The following sections would typically be populated with the requested data, but remain empty due to the lack of available information.

Summary of Quantitative Data

No quantitative data on the dosage and administration of this compound in any animal model is publicly available.

Experimental Protocols

No experimental protocols involving this compound are publicly available.

Signaling Pathways and Experimental Workflows

No information on the signaling pathways affected by this compound or experimental workflows for its study is publicly available.

Therefore, the creation of diagrams for signaling pathways or experimental workflows using Graphviz is not possible at this time.

It is recommended to consult internal documentation or contact the originating research institution for information regarding this compound. If "this compound" is a typographical error, providing the correct compound identifier would be necessary to proceed with a data search and generation of the requested content.

Application Notes and Protocols for Preparing TRV120056 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of TRV120056, a peptide-based angiotensin II receptor modulator. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.

Introduction

This compound is a novel peptide agonist of the angiotensin II type 1 receptor (AT1R), playing a role in cardiovascular regulation. Proper preparation of stock solutions is the first critical step in any experiment. These protocols outline methods for dissolving and storing this compound to maintain its integrity. General guidelines for handling peptides should be followed to avoid degradation and contamination.[1][2][3]

Chemical Properties and Storage

A summary of the key chemical properties of this compound and recommended storage conditions are provided in the table below. As a peptide, this compound is susceptible to degradation and requires specific storage conditions to ensure its long-term stability.[1][2][3]

| Property | Value |

| Molecular Formula | C₅₂H₇₄N₁₄O₁₃ |

| Molecular Weight | 1103.23 g/mol |

| Physical Form | Lyophilized powder |

| Storage of Lyophilized Powder | Store at -20°C or -80°C, protected from light and moisture.[1][2][3] |

| Storage of Stock Solutions | Aliquot and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[1][2] For short-term storage (up to one week), solutions can be kept at 4°C.[4] |

Experimental Protocols

Materials and Equipment

-

This compound lyophilized powder

-

Sterile, high-purity water (e.g., Milli-Q® or equivalent)

-

Dimethyl sulfoxide (DMSO), anhydrous, sterile

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Sterile, low-protein binding microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile, low-retention pipette tips

-

Vortex mixer

-

Analytical balance

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of Aqueous Stock Solution

This is the recommended protocol for most cell-based assays where an aqueous buffer is preferred. Based on the properties of the related peptide, Angiotensin II, this compound is presumed to be soluble in water.[5]

Step-by-Step Procedure:

-

Equilibrate: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.[1][6]

-

Weighing: Carefully weigh the desired amount of the lyophilized powder in a sterile microcentrifuge tube.

-

Reconstitution: Add the calculated volume of sterile, high-purity water or PBS to the tube to achieve the desired stock concentration (e.g., 1 mM or 10 mM).

-

Dissolution: Gently vortex the solution until the peptide is completely dissolved. If necessary, sonication can be used to aid dissolution.

-

Aliquoting: Dispense the stock solution into single-use, sterile, low-protein binding microcentrifuge tubes. The volume of the aliquots should be appropriate for your planned experiments to avoid multiple freeze-thaw cycles.

-

Storage: Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of DMSO Stock Solution

This protocol is recommended when a higher concentration stock solution is required or if solubility in aqueous buffers is limited.

Step-by-Step Procedure:

-

Equilibrate: Allow the vial of lyophilized this compound to come to room temperature.[1][6]

-

Weighing: Weigh the desired amount of the lyophilized powder in a sterile microcentrifuge tube.

-

Reconstitution: Add the calculated volume of sterile, anhydrous DMSO to achieve a high-concentration stock (e.g., 50 mM or 100 mM).

-

Dissolution: Vortex the solution thoroughly until the peptide is completely dissolved.

-

Aliquoting: Distribute the DMSO stock solution into single-use aliquots in sterile, low-protein binding tubes.

-

Storage: Store the DMSO stock aliquots at -80°C.

Note on Dilution: When preparing working solutions from a DMSO stock, it is crucial to add the DMSO stock to the aqueous buffer dropwise while vortexing to prevent precipitation of the peptide. The final concentration of DMSO in the assay should be kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts.

Visualizations

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes: TRV120056 for In Vitro Studies in HEK293 Cells Expressing the Angiotensin II Type 1 Receptor

Audience: Researchers, scientists, and drug development professionals.

Introduction

TRV120056 is a novel biased agonist targeting the Angiotensin II Type 1 Receptor (AT1R), a G protein-coupled receptor (GPCR) pivotal in regulating blood pressure and cardiovascular function.[1] Unlike conventional agonists that activate both G protein and β-arrestin pathways, this compound is designed to selectively engage β-arrestin signaling. This biased agonism offers a promising therapeutic strategy by potentially separating the beneficial effects of β-arrestin recruitment from the adverse effects associated with G protein activation.[2][3][4] These notes provide detailed protocols for characterizing the activity of this compound in Human Embryonic Kidney 293 (HEK293) cells stably expressing human AT1R.[5]

Signaling Pathways

The canonical signaling of AT1R involves coupling to Gαq proteins, which activates Phospholipase C (PLC) and leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][6] This cascade results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC). Concurrently, agonist binding promotes the recruitment of β-arrestins, which desensitize G protein signaling and initiate a separate wave of signaling, including the activation of the MAP kinase pathway.[2][3][4] this compound, as a β-arrestin biased agonist, preferentially activates the latter pathway while minimally engaging the Gαq-mediated signaling.[2][3]

Data Presentation

The following tables summarize the expected pharmacological profile of this compound in comparison to the endogenous ligand, Angiotensin II (AngII), in HEK293/AT1R cells.

Table 1: β-Arrestin Recruitment Potency and Efficacy

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of AngII) |

|---|---|---|

| Angiotensin II | 5.2 | 100 |

| this compound | 12.8 | 95 |

Table 2: Gαq Activation (Intracellular Ca²⁺ Mobilization)

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of AngII) |

|---|---|---|

| Angiotensin II | 1.5 | 100 |

| this compound | >1000 | <10 |

Table 3: Bias Calculation

| Compound | Pathway | Bias Factor (vs. AngII) |

|---|

| this compound | β-Arrestin | >100 |

Bias Factor is calculated using the formula: 10^[(log(Emax/EC50)TRV) - (log(Emax/EC50)AngII)] for the β-arrestin pathway relative to the Gq pathway.

Experimental Protocols

Cell Culture and Maintenance

HEK293 cells stably expressing human AT1R (HEK293/AT1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).[7] Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded into appropriate well plates and allowed to reach 80-90% confluency.

β-Arrestin Recruitment Assay

This protocol utilizes an enzyme fragment complementation (EFC) assay, such as the PathHunter® assay, to quantify β-arrestin recruitment.[8][9]

Materials:

-

HEK293/AT1 cells engineered for the EFC assay

-

Opti-MEM or other serum-free medium

-

This compound and Angiotensin II

-

Assay detection reagents

-

White, solid-bottom 96- or 384-well plates

Procedure:

-

Cell Plating: Seed cells in the appropriate assay plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound and Angiotensin II in serum-free medium.

-

Cell Stimulation: Remove growth medium from the cells and add the compound dilutions. Incubate for 90 minutes at 37°C.

-

Signal Detection: Add the EFC assay detection reagents according to the manufacturer's instructions and incubate for 60 minutes at room temperature.

-

Data Acquisition: Measure chemiluminescence using a plate reader.

-

Data Analysis: Normalize the data to the response of the positive control (Angiotensin II) and fit the concentration-response curves using a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values.

Gαq Activation Assay (Calcium Mobilization)

This protocol measures the Gαq-mediated signaling by detecting changes in intracellular calcium concentration using a fluorescent dye.[5][10]

Materials:

-

HEK293/AT1 cells

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

This compound and Angiotensin II

-

Black, clear-bottom 96- or 384-well plates

Procedure:

-

Cell Plating: Seed cells in the assay plate and incubate for 24 hours.

-

Dye Loading: Remove the growth medium and add the calcium dye solution to the cells. Incubate for 60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound and Angiotensin II in HBSS/HEPES buffer.

-

Data Acquisition: Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence, then add the compound dilutions and immediately begin measuring the fluorescence intensity over time (typically for 2-3 minutes).

-

Data Analysis: The peak fluorescence response is normalized to the baseline. Concentration-response curves are generated to determine EC₅₀ and Eₘₐₓ values.

References

- 1. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biased Agonism of the Angiotensin II Type 1 Receptor: Ingenta Connect [ingentaconnect.com]

- 3. Biased agonism of the angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. genscript.com [genscript.com]

- 6. Figure 6. [Biosensors for the Gq signaling...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Regulation of AT1R expression through HuR by insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 10. ionbiosciences.com [ionbiosciences.com]

Application Notes and Protocols for the Study of TRV120056 and Related Biased Agonists of the Angiotensin II Type 1 Receptor

Topic: TRV120056 and its role in studying the Angiotensin II Type 1 Receptor biological pathway. It is highly probable that "this compound" is a typographical error and the intended compounds for investigation are from the TRV series of biased Angiotensin II Type 1 Receptor (AT1R) agonists, such as the Gq-biased ligand TRV056 or the β-arrestin-biased ligand TRV120027 (also known as TRV027). This document will focus on the application of these representative biased agonists in dissecting AT1R signaling.

For: Researchers, scientists, and drug development professionals.

Introduction

The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a critical role in cardiovascular regulation. Upon activation by its endogenous ligand, angiotensin II (AngII), AT1R stimulates both Gq protein-mediated signaling and β-arrestin-mediated signaling. The development of biased agonists, which preferentially activate one of these pathways over the other, has provided invaluable tools to investigate the distinct physiological roles of Gq and β-arrestin signaling downstream of AT1R. This document provides detailed application notes and protocols for utilizing Gq-biased agonists (e.g., TRV055, TRV056) and β-arrestin-biased agonists (e.g., TRV026, TRV027) to study AT1R signaling pathways.

Signaling Pathways

The AT1R signaling cascade can be bifurcated into two main branches: the canonical Gq pathway and the β-arrestin pathway. Biased agonists selectively engage one of these pathways.

-

Gq-Mediated Signaling: Activation of the Gq protein by AT1R leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is associated with vasoconstriction and aldosterone secretion.[1][2][3]

-

β-Arrestin-Mediated Signaling: Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment not only desensitizes G protein signaling but also initiates a distinct wave of signaling by acting as a scaffold for various kinases, such as those in the MAPK/ERK pathway.[4] The β-arrestin pathway has been implicated in cardiac contractility and cardioprotection.[4]

Caption: AT1R Biased Signaling Pathways.

Data Presentation

The following tables summarize the quantitative data for representative biased agonists at the human AT1R, compiled from various studies. These values are typically determined using the experimental protocols detailed below.

Table 1: Gq-Mediated Signaling (Inositol Monophosphate Accumulation)

| Compound | Agonist Type | EC50 (nM) | Emax (% of AngII) |

| Angiotensin II | Balanced | 1 - 10 | 100 |

| TRV055 | Gq-biased | 10 - 50 | >100 |

| TRV056 | Gq-biased | 5 - 25 | >100 |

| TRV026 | β-arrestin-biased | >1000 | <10 |

| TRV027 | β-arrestin-biased | >1000 | <10 |

Table 2: β-Arrestin 2 Recruitment

| Compound | Agonist Type | EC50 (nM) | Emax (% of AngII) |

| Angiotensin II | Balanced | 10 - 100 | 100 |

| TRV055 | Gq-biased | 10 - 100 | ~100 |

| TRV056 | Gq-biased | 10 - 100 | ~100 |

| TRV026 | β-arrestin-biased | 50 - 200 | ~100 |

| TRV027 | β-arrestin-biased | 50 - 200 | ~100 |

Note: EC50 and Emax values can vary depending on the cell line, receptor expression level, and specific assay conditions.

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize biased agonism at the AT1R.

Protocol 1: Quantification of Gq Signaling via Inositol Monophosphate (IP1) Accumulation Assay

This protocol is based on the HTRF® IP-One assay, a competitive immunoassay that measures the accumulation of IP1, a stable downstream metabolite of IP3.

Materials:

-

HEK293 cells stably expressing human AT1R

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

IP-One HTRF® assay kit (containing IP1-d2, anti-IP1 Cryptate, lysis buffer, and stimulation buffer with LiCl)

-

Test compounds (e.g., AngII, TRV056, TRV027)

-

White 384-well microplates

-

HTRF®-compatible plate reader

Procedure:

-

Cell Culture and Plating:

-

Culture HEK293-AT1R cells in appropriate medium.

-

Harvest cells and resuspend in stimulation buffer to a density of 20,000 cells per well.

-

Dispense 5 µL of cell suspension into each well of a 384-well plate.

-

-

Compound Preparation and Stimulation:

-

Prepare serial dilutions of test compounds in stimulation buffer.

-

Add 2.5 µL of compound or buffer control to the wells.

-

Incubate for 30-60 minutes at 37°C.

-

-

Lysis and Detection:

-

Add 2.5 µL of IP1-d2 conjugate to each well.

-

Add 2.5 µL of anti-IP1 Cryptate conjugate to each well.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF®-compatible reader at 620 nm (Cryptate emission) and 665 nm (d2 emission).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The signal is inversely proportional to the amount of IP1 produced.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of IP1.

-

Convert HTRF ratios to IP1 concentrations.

-

Plot IP1 concentration against ligand concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.

-

Caption: Workflow for IP1 Accumulation Assay.